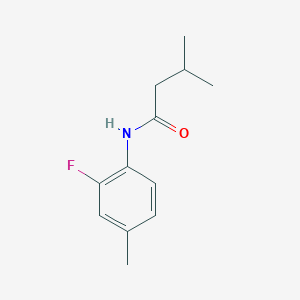
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in various neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in the treatment of these disorders.
Mecanismo De Acción
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of the existing GABA aminotransferase inhibitors, such as vigabatrin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in neuronal excitability. This effect has been demonstrated in preclinical models of epilepsy, anxiety, and depression. In addition, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects on behavior or motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is its potency and selectivity as a GABA aminotransferase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term safety and efficacy of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in humans have not yet been established.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the treatment of drug addiction. Studies have shown that GABA plays a crucial role in the reward system of the brain, and increasing GABA levels may reduce drug-seeking behavior. Another area of interest is the potential use of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. GABA dysfunction has been implicated in the pathogenesis of these disorders, and increasing GABA levels may have neuroprotective effects. Finally, further studies are needed to establish the long-term safety and efficacy of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in humans, and to determine its optimal dosing and administration.
Métodos De Síntesis
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting 3-chloroaniline with cyclopropylamine to obtain 3-chloro-N-cyclopropyl aniline, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N-cyclopropyl carbamate. This intermediate is then reacted with 2-oxo-1-pyrrolidine acetamide to obtain N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide was found to be more potent and selective than the existing GABA aminotransferase inhibitors, such as vigabatrin, and showed a longer duration of action.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-2-1-3-11(7-10)16-14(19)9-6-13(18)17(8-9)12-4-5-12/h1-3,7,9,12H,4-6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCLBPDYUKIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)



![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)

![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)